2-Amino-2-(6-methylpyridin-3-yl)acetonitrile
Overview
Description
“2-Amino-2-(6-methylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been described in the literature. One method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids, catalyzed by palladium . This reaction yields a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways and the compound’s potential as a chiral dopant for liquid crystals .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods. For instance, the Suzuki cross-coupling reaction mentioned earlier is a key reaction in the synthesis of pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 132.16 . More specific properties such as melting point, boiling point, and density are not available in the retrieved sources.Future Directions
Properties
IUPAC Name |
2-amino-2-(6-methylpyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-7(5-11-6)8(10)4-9/h2-3,5,8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDADNMSZEMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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